propan-2-yl 5-(propan-2-yloxy)furan-2-carboxylate
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Overview
Description
Propan-2-yl 5-(propan-2-yloxy)furan-2-carboxylate is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 5-(propan-2-yloxy)furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with propan-2-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-(propan-2-yloxy)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The propan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Propan-2-yl 5-(propan-2-yloxy)furan-2-methanol.
Substitution: Various alkyl or aryl-substituted furan derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory properties.
Industry: It is used in the production of polymers and resins due to its stability and reactivity.
Mechanism of Action
The mechanism by which propan-2-yl 5-(propan-2-yloxy)furan-2-carboxylate exerts its effects is primarily through its interaction with biological targets. The furan ring can interact with various enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl furan-2-carboxylate
- Propan-2-yl 5-methylfuran-2-carboxylate
- Propan-2-yl 5-ethylfuran-2-carboxylate
Uniqueness
Propan-2-yl 5-(propan-2-yloxy)furan-2-carboxylate is unique due to the presence of both propan-2-yl and propan-2-yloxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its reactivity and potential for diverse applications compared to its simpler analogs.
Properties
IUPAC Name |
propan-2-yl 5-propan-2-yloxyfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-7(2)13-10-6-5-9(15-10)11(12)14-8(3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCYEHXNFKHKDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(O1)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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